(3'-Fluorobiphenyl-3-yl)(methyl)sulfane
Description
The molecule (3'-Fluorobiphenyl-3-yl)(methyl)sulfane is characterized by a biphenyl (B1667301) structure, which consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with a fluorine atom at the 3' position, and the other with a methylsulfane (-SMe) group at the 3 position. The nomenclature and numbering of the biphenyl rings are crucial for defining the precise isomer.
The presence of both a fluorine atom and a methylsulfane group is expected to impart unique electronic and physical properties to the molecule. Fluorine is a highly electronegative atom that can influence molecular conformation, electronic energy levels, and intermolecular interactions. rsc.orgnih.gov The methylsulfane group, a thioether, can also modulate electronic properties and provides a site for potential further chemical modification.
Table 1: General Information on this compound
| Property | Value | Source |
| CAS Number | 1039319-73-7 | parchem.com |
| Molecular Formula | C13H11FS | parchem.com |
| Synonyms | 3-Fluoro-3'-(methylsulfanyl)-1,1'-biphenyl, 3-(3-Fluorophenyl)phenyl methyl sulfide | parchem.com |
Note: Some databases may associate this CAS number with an isomeric structure.
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-3-(3-methylsulfanylphenyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FS/c1-15-13-7-3-5-11(9-13)10-4-2-6-12(14)8-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHBAMIJLWYBGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Physical Properties
Table 2: Predicted Physical Properties of (3'-Fluorobiphenyl-3-yl)(methyl)sulfane
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Weight | 218.29 g/mol | Calculated from the molecular formula C13H11FS. parchem.com |
| Appearance | Likely a crystalline solid or a high-boiling point liquid at room temperature. | Based on similar substituted biphenyls. |
| Melting Point | Not experimentally determined. Likely to be in a moderate range, influenced by the substitution pattern. | Similar halogenated biphenyls often melt in the 40-60°C range. vulcanchem.com |
| Boiling Point | Expected to be high, over 300°C, due to the biphenyl (B1667301) structure. | Based on the boiling point of unsubstituted biphenyl and related compounds. |
| Solubility | Expected to be soluble in common organic solvents like toluene, THF, and dichloromethane, with poor solubility in water. | General solubility of nonpolar organic compounds. vulcanchem.comnih.gov |
The fluorine substituent is known to lower both the HOMO and LUMO energy levels in conjugated organic molecules, which can enhance stability and facilitate electron injection in electronic devices. rsc.org The methylsulfane group can act as a weak electron-donating group.
Synthesis and Manufacturing
While a specific, documented synthesis for (3'-Fluorobiphenyl-3-yl)(methyl)sulfane is not found in the surveyed literature, a plausible synthetic route can be designed based on well-established cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between aryl groups and is a common method for synthesizing biphenyl (B1667301) derivatives. acs.orgrsc.org
A likely synthetic pathway would involve the palladium-catalyzed cross-coupling of a boronic acid or ester with an aryl halide. Two potential retrosynthetic disconnections are possible:
Route A: Coupling of (3-methylsulfane)phenylboronic acid with 1-bromo-3-fluorobenzene.
Route B: Coupling of 3-fluorophenylboronic acid with 3-bromothioanisole.
Table 3: Proposed Suzuki-Miyaura Coupling Reaction Conditions
| Parameter | Typical Conditions |
| Catalyst | Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2. vulcanchem.com |
| Base | An inorganic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). vulcanchem.com |
| Solvent | A mixture of an organic solvent (e.g., toluene, dioxane) and water. vulcanchem.com |
| Temperature | Typically elevated, in the range of 80-100°C. vulcanchem.com |
The synthesis would require the preparation of the necessary precursors, such as 3-bromothioanisole, which can be synthesized from 3-bromothiophenol (B44568) via methylation.
Spectroscopic and Crystallographic Data
Specific spectroscopic or crystallographic data for (3'-Fluorobiphenyl-3-yl)(methyl)sulfane are not available in the reviewed literature. However, the expected spectroscopic signatures can be inferred.
¹H NMR: The proton NMR spectrum would be complex, showing signals in the aromatic region (typically 7.0-7.8 ppm) corresponding to the eight protons on the biphenyl (B1667301) rings. A singlet corresponding to the methylsulfane group's three protons would be expected in the upfield region (around 2.5 ppm).
¹³C NMR: The carbon NMR would show 13 distinct signals, with the methyl carbon appearing upfield. The carbon atoms attached to fluorine would exhibit C-F coupling. nih.gov
¹⁹F NMR: A single resonance would be expected for the fluorine atom, with its chemical shift providing information about the electronic environment.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Applications in Materials Science Non Biological/medicinal
Fluorinated biphenyls are a class of compounds that have found applications in various areas of materials science due to their unique properties, including chemical stability, and their influence on the electronic characteristics of materials. nih.gov
Substituted biphenyls are investigated for their potential use in organic electronic devices. The introduction of fluorine atoms can enhance the performance of organic semiconductors by lowering the energy levels of the molecular orbitals, which can improve charge injection and transport properties. rsc.org The rigid biphenyl (B1667301) core provides a good scaffold for building materials with desirable electronic and morphological characteristics for applications in:
Organic Light-Emitting Diodes (OLEDs): Fluorinated biphenyls can be used as host materials or as components of emissive layers. nih.gov
Organic Field-Effect Transistors (OFETs): The charge transport properties of fluorinated organic materials are of interest for their use as the active layer in OFETs. rsc.org
Organic Solar Cells: These compounds can be used as building blocks for donor or acceptor materials in organic photovoltaic devices. acs.org
Biphenyl derivatives are well-known components of liquid crystal displays (LCDs). The rigid, rod-like shape of the biphenyl unit is conducive to the formation of liquid crystalline phases. The introduction of substituents like fluorine and thioether groups can modify the mesogenic properties, such as the clearing point and dielectric anisotropy. researchgate.netgoogle.com
Chemical Reactivity and Use As an Intermediate
The (3'-Fluorobiphenyl-3-yl)(methyl)sulfane molecule has several reactive sites that could be exploited for further chemical synthesis.
The methylsulfane group can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone. orgsyn.org These oxidized derivatives would have significantly different electronic properties and could be of interest for various applications. The oxidation is typically carried out using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
The two phenyl rings can potentially undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents (fluorine and methylsulfane) would determine the position of the incoming electrophile.
Stereochemistry and Asymmetric Synthesis Applications
Biphenyls with substitution at the ortho positions (2, 2', 6, and 6') can exhibit a form of stereoisomerism known as atropisomerism. numberanalytics.compharmaguideline.com This arises from restricted rotation around the single bond connecting the two phenyl rings, leading to stable, non-superimposable enantiomers.
In the case of (3'-Fluorobiphenyl-3-yl)(methyl)sulfane, the substituents are in the meta positions. While this substitution pattern is less likely to create a high barrier to rotation compared to ortho-substitution, the possibility of atropisomerism cannot be entirely ruled out without experimental or computational studies. rsc.org If this compound were to exhibit stable atropisomers, it could potentially be resolved into its enantiomers and investigated as a chiral ligand or auxiliary. The synthesis of chiral ligands based on biphenyl (B1667301) backbones is a significant area of research in asymmetric catalysis. slideshare.net
Currently, there is no information available to suggest that this compound is used in asymmetric synthesis. For a molecule to be useful as a chiral ligand or auxiliary, it generally needs to possess stable chirality and functional groups that can coordinate to a metal center or influence the stereochemical outcome of a reaction. If stable atropisomers of this compound exist, they could be explored in asymmetric transformations.
Future Directions and Emerging Research Avenues for 3 Fluorobiphenyl 3 Yl Methyl Sulfane Research
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex organic molecules like (3'-Fluorobiphenyl-3-yl)(methyl)sulfane is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for high-throughput screening of reaction conditions.
The synthesis of substituted biphenyls, a key structural component of the target molecule, has been successfully demonstrated in continuous-flow systems. For instance, sequential, chemo-selective Suzuki-Miyaura cross-coupling reactions of di-substituted benzene (B151609) derivatives have been achieved in flow reactors, allowing for the synthesis of unsymmetrically substituted biphenyls in excellent yields. tandfonline.comtandfonline.com Similarly, the synthesis of thioanisole (B89551) derivatives, which represent the other key fragment of the molecule, has been adapted to continuous-flow processes. researchgate.net These precedents suggest that a multi-step flow synthesis of this compound is a feasible and attractive goal.
Automated synthesis platforms, which combine robotic handling of reagents with software-controlled reaction sequences, are also poised to accelerate research on this compound. chemrxiv.orgsynplechem.comnih.govchemrxiv.org Such platforms can be used to rapidly screen a wide range of catalysts, ligands, and reaction conditions for the key cross-coupling steps in the synthesis of this compound. This would not only optimize the synthesis of the parent compound but also facilitate the creation of a library of related derivatives with varying substitution patterns, which is crucial for structure-activity relationship studies in materials science.
Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound
| Feature | Benefit |
| Precise control of reaction parameters (temperature, pressure, stoichiometry) | Higher yields, improved selectivity, and reduced by-product formation. |
| Enhanced heat and mass transfer | Safer handling of exothermic reactions and efficient mixing of reagents. |
| Miniaturization and scalability | Reduced consumption of expensive reagents and seamless transition from laboratory-scale synthesis to larger-scale production. |
| Integration of in-line analysis | Real-time monitoring of reaction progress and rapid optimization of conditions. |
Exploration of Sustainable and Renewable Synthetic Approaches
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For a molecule like this compound, this translates into exploring the use of renewable feedstocks and developing more environmentally benign reaction conditions.
The biphenyl (B1667301) core of the molecule is traditionally derived from petrochemical sources. However, recent research has focused on the production of aromatic compounds from biomass. pharmafeatures.comheraeus-precious-metals.comnovomof.comreagent.co.ukgreenchemistry-toolkit.org Lignin, a complex aromatic polymer found in plant cell walls, is a particularly promising renewable source of aromatic building blocks. pharmafeatures.com Biocatalytic approaches, using enzymes or whole-cell systems, are also being explored for the synthesis of biphenyls. For example, biphenyl synthase, a type III polyketide synthase, can catalyze the formation of a biphenyl scaffold from benzoyl-CoA and malonyl-CoA. researchgate.netnih.govresearchgate.net
The synthesis of the thioanisole moiety can also be made more sustainable. The development of photocatalytic methods for the formation of carbon-sulfur bonds, for instance, can reduce the reliance on harsh reagents and high temperatures. beilstein-journals.org Furthermore, the use of greener solvents and the development of catalytic systems that can be recycled are key areas of research. A recent breakthrough has demonstrated the synthesis of sulfonyl fluorides from thiols and disulfides in a green process that produces only non-toxic salts as by-products. eurekalert.org
Development of Novel Reactivity Profiles and Transformation Strategies
The presence of both a C-F and a C-S bond in this compound opens up a wide range of possibilities for post-synthetic modification and the development of novel reactivity profiles.
The C-S bond in the methylsulfane group can be a focal point for various transformations. For example, photocatalytic methods can be employed to achieve controlled C-S bond cleavage, leading to the formation of new functional groups. nih.govresearchgate.net The sulfur atom can also be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties of the molecule.
The C-F bond, while generally stable, can also participate in specific chemical transformations. Advances in transition-metal-catalyzed fluorination and C-F bond activation could allow for the selective modification of the fluorinated ring. numberanalytics.com Furthermore, the interplay between the fluoro and methylthio substituents could lead to unique reactivity patterns that are not observed in simpler, mono-functionalized analogues.
Table 2: Potential Transformations of this compound
| Functional Group | Transformation | Potential Outcome |
| Methylsulfane | Oxidation | Formation of sulfoxide or sulfone derivatives with altered electronic properties. |
| Methylsulfane | C-S bond cleavage | Introduction of new functional groups at the 3-position of the biphenyl ring. |
| Fluorobiphenyl | C-H activation | Site-selective functionalization of the aromatic rings. |
| Fluorobiphenyl | C-F bond activation | Introduction of new substituents on the fluorinated ring. |
Advanced Applications in Emerging Technologies (Non-Medical, Non-Biological)
The unique electronic and photophysical properties of this compound make it a promising candidate for a variety of non-medical and non-biological applications in emerging technologies.
The fluorinated biphenyl moiety is a common structural motif in materials for organic electronics. nih.govacs.orgrsc.orgacs.org The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of a conjugated system, which can facilitate electron injection and improve the stability of organic electronic devices. rsc.org The methylsulfane group, on the other hand, can influence the intermolecular packing of the molecules in the solid state, which is a critical factor for charge transport in organic semiconductors. Organosulfur compounds are also being explored for their use in advanced polymers and materials for energy storage. nih.govbritannica.comtaylorandfrancis.commdpi.com
The combination of these two functionalities in a single molecule could lead to materials with tailored optoelectronic properties. For example, this compound and its derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaic (OPV) cells. numberanalytics.com The ability to tune the electronic properties of the molecule through synthetic modification makes it a versatile platform for the development of new functional materials.
Theoretical Predictions Guiding Experimental Design
Computational chemistry and theoretical modeling are powerful tools that can be used to predict the properties of molecules and guide experimental design. In the context of this compound, theoretical studies can provide valuable insights into its electronic structure, conformational preferences, and potential reactivity.
Density functional theory (DFT) calculations can be used to determine the HOMO and LUMO energy levels of the molecule, which are crucial for predicting its behavior in organic electronic devices. nih.govacs.org These calculations can also be used to model the effects of different substituents on the electronic properties of the molecule, allowing for the in-silico design of new materials with optimized performance.
Conformational analysis can provide information about the preferred three-dimensional structure of the molecule, which can influence its packing in the solid state and its interactions with other molecules. nih.gov Theoretical studies can also be used to investigate the mechanisms of potential reactions, helping to identify the most promising synthetic routes and predict the regioselectivity of chemical transformations. By combining theoretical predictions with experimental validation, researchers can accelerate the discovery and development of new applications for this compound.
Q & A
Q. Key Considerations :
- Optimize equivalents of phenylacetylene (1.2–1.5 equiv.) to minimize side products.
- Monitor reaction progress via TLC or GC-MS to avoid over-reaction, which may degrade the fluorinated aryl group.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks for the fluorobiphenyl moiety (e.g., aromatic protons at δ 7.2–7.8 ppm) and methylsulfane group (δ 2.1–2.3 ppm) .
- ³¹P NMR (if functionalized): Detect sulfane sulfur interactions (e.g., δ 45.1 ppm for PS₂ adducts) using phosphine trapping reagents like P2 .
- MS (ESI-TOF) : Confirm molecular ion [M+H]⁺ at m/z 248.1 (calculated for C₁₃H₁₁FS₂).
Validation : Cross-reference with X-ray crystallography data for analogous compounds (e.g., C8H9BrS derivatives ) to validate stereoelectronic effects.
Basic: How does this compound interact with biological sulfane sulfur pools?
Answer :
The methylsulfane group may act as a sulfane sulfur donor, analogous to endogenous H₂S derivatives. Key interactions include:
- Trapping assays : React with phosphine reagents (e.g., P2) to form stable PS₂ adducts, detectable via ³¹P NMR (δ 45.1 ppm) .
- Fluorescence detection : Use SSP4 probes to quantify sulfane sulfur release in cellular models (e.g., HEK293 cells expressing sulfur quinone oxidoreductases) .
Caution : Control for nonspecific reactions with cellular thiols (e.g., glutathione) by pre-treating samples with N-ethylmaleimide .
Advanced: How can researchers resolve contradictions in NMR data for sulfur-containing intermediates?
Answer :
Discrepancies often arise from:
- Dynamic equilibria : Thiol-thione tautomerism in sulfur intermediates alters δ values. Use low-temperature NMR (-40°C) to "freeze" conformers.
- Impurities : Residual Pd/Cu catalysts may split peaks. Purify via silica gel chromatography (hexane:EtOAc = 9:1) and validate with ICP-MS .
Case Study : In reactions with 3-fluorophenyl trifluoromethanesulfonate, δ shifts of ±0.3 ppm were traced to residual triflate esters; mitigate via extended drying under vacuum .
Advanced: What strategies enhance the compound’s stability in aqueous or oxidative environments?
Q. Answer :
- Storage : Dissolve in anhydrous DMSO or THF under argon; avoid prolonged exposure to light (degradation observed at >24 hours under UV).
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to suppress radical-mediated oxidation .
- pH control : Maintain pH 6–8 (phosphate buffer) to prevent acid-catalyzed desulfurization.
Data : Analogous methylsulfane derivatives (e.g., (4-Bromo-3-methylphenyl)(methyl)sulfane) show 95% stability at 4°C for 30 days when stored with stabilizers .
Advanced: How can computational modeling guide the design of derivatives with enhanced reactivity?
Q. Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sulfur centers.
- Docking Studies : Simulate interactions with sulfurtransferases (e.g., rhodanese) to prioritize derivatives with ΔG < -8 kcal/mol .
Validation : Compare predicted vs. experimental reaction rates for derivatives like (3,5-difluorophenyl)(methyl)sulfane (90% yield in Suzuki couplings vs. 85% predicted) .
Advanced: What analytical challenges arise in quantifying trace sulfane sulfur species from this compound?
Q. Answer :
- Interference : Co-eluting thioethers in HPLC (C18 column) complicate quantification. Use tandem MS (MRM mode) with transitions m/z 248→154 .
- Calibration : Prepare standard curves with isotopically labeled analogs (e.g., ¹³C-methylsulfane derivatives) to correct for matrix effects .
Example : In cellular assays, limit of quantification (LOQ) for SSP4-trapped sulfane sulfur is 50 nM, achievable with 3 technical replicates .
Q. Tables for Key Data
| Synthetic Yield Optimization |
|---|
| Catalyst Loading |
| ------------------ |
| 5 mol% Pd |
| 10 mol% Pd |
| ³¹P NMR Trapping Results |
|---|
| Reagent |
| --------- |
| P2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
